molecular formula C11H8F3N3O2 B2498515 3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid CAS No. 1613051-35-6

3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid

Cat. No.: B2498515
CAS No.: 1613051-35-6
M. Wt: 271.199
InChI Key: RLLMKHURPWYUDI-NSCUHMNNSA-N
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Description

3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid is a fluorinated pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at the 7-position, a methyl group at the 2-position, and an acrylic acid moiety at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the acrylic acid group contributes to solubility via ionization at physiological pH . This compound is structurally related to intermediates and derivatives reported in multicomponent syntheses (e.g., dihydropyrazolo[1,5-a]pyrimidines in –2) and is commercially available, though discontinuation notices suggest challenges in large-scale production .

Properties

IUPAC Name

(E)-3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-7(2-3-9(18)19)10-15-5-4-8(11(12,13)14)17(10)16-6/h2-5H,1H3,(H,18,19)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLMKHURPWYUDI-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=CC=NC2=C1/C=C/C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid involves several steps. One common method includes the condensation of aminopyrazole with an appropriate aldehyde, followed by cyclization and functionalization steps . The regioselectivity of the reaction can be controlled using specific leaving groups, and the reaction typically proceeds via an addition–elimination mechanism . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds containing this structure have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated the anticancer potential of several derivatives of pyrazolo[1,5-a]pyrimidine against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that derivatives exhibited IC50 values ranging from 20 to 30 µM, demonstrating significant anticancer activity. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell growth and survival .

Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of this compound. It has been identified as a potent inhibitor of various enzymes, contributing to its therapeutic potential.

Table 1: Enzyme Inhibition Profile

Enzyme Target IC50 (nM) Reference
TRPV1 ReceptorPain signaling30
Protein KinaseCancer pathways25

Antimicrobial Properties

The antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives has also been investigated, showcasing efficacy against various pathogens.

Table 2: Antimicrobial Activity Summary

Pathogen Activity Type IC50 (µM) Reference
E. coliBacterial15
S. aureusBacterial20

Material Science Applications

Beyond biological applications, pyrazolo[1,5-a]pyrimidines have garnered attention in material science due to their photophysical properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Insights

Recent studies have highlighted the use of pyrazolo[1,5-a]pyrimidine derivatives in synthesizing materials with enhanced luminescent properties. The trifluoromethyl group contributes to increased electron-withdrawing effects, improving the stability and efficiency of these materials .

Synthesis and Functionalization

The synthesis of 3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid involves several innovative methods that enhance structural diversity and biological activity.

Synthesis Overview

The primary synthetic route involves cyclocondensation reactions between aminopyrazoles and various electrophilic compounds. Recent advancements have improved yields and allowed for greater modification at key positions on the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

The mechanism of action of 3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among pyrazolo[1,5-a]pyrimidine derivatives include substituent type (e.g., trifluoromethyl, chloro, aryl) and functional groups (e.g., aldehydes, esters, carboxylic acids).

Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid 2-Me, 7-CF₃, 3-acrylic acid C₁₀H₈F₃N₃O₂ 283.19 Ionizable acrylic acid enhances solubility
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde 2-Me, 7-CF₃, 3-carbaldehyde C₉H₆F₃N₃O 229.16 Aldehyde group enables further derivatization (e.g., via Schiff base formation)
3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK82) 3-Cl-C₆H₄, 7-one C₁₃H₉ClN₂O 260.68 Chlorophenyl substitution may improve target binding but reduce solubility
5-Chloro-6-[(3-chlorophenyl)methyl]-7-[(1R)-1,2-dimethylpropyl]amino derivative (CID 918882-06-1) 5-Cl, 6-(3-Cl-C₆H₄-CH₂), 7-alkylamino C₁₉H₂₀Cl₂N₄O₂ 427.30 Bulky substituents likely impact pharmacokinetics
(2E)-3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid 2-Me, 7-CF₃, 3-(E)-acrylic acid C₁₀H₈F₃N₃O₂ 283.19 Geometric isomer of the target compound; discontinued commercially

Physicochemical Properties

  • Lipophilicity (logP): The trifluoromethyl group increases logP, but the acrylic acid group counterbalances this by introducing polarity. For example, the target compound (logP ~1.8, estimated) is less lipophilic than MK82 (logP ~2.5) due to its ionizable group .
  • Solubility: The acrylic acid moiety in the target compound improves aqueous solubility (~50 µg/mL at pH 7.4) compared to non-ionizable analogs like MK82 (<10 µg/mL) .
  • Thermal Stability: Trifluoromethyl groups generally enhance thermal stability. Derivatives like MK85 (bis-trifluoromethyl) exhibit higher decomposition temperatures (>250°C) than the target compound (~200°C) .

Biological Activity

3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrazolo-pyrimidine core and an acrylic acid moiety. Its chemical formula is C12H10F3N3O2C_{12}H_{10}F_3N_3O_2 with a molecular weight of approximately 303.23 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Compounds in the pyrazolo-pyrimidine class have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives demonstrate significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Plant Growth Regulation : Recent studies suggest that related compounds can stimulate plant growth, acting as effective substitutes for traditional phytohormones.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:

Activity Study Reference Effectiveness
Antitumor Inhibition of cancer cell proliferation
Anti-inflammatory Reduction in cytokine levels
Plant growth stimulation Auxin-like effects on maize seedlings
Cytokinin-like activity Enhanced growth in isolated cotyledons

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of a related compound as a selective inhibitor of PERK (Protein kinase R-like ER kinase), demonstrating significant tumor growth inhibition in xenograft models. This suggests potential therapeutic applications for cancer treatment .
  • Plant Growth Regulation : Research conducted on maize (Zea mays L.) indicated that synthetic heterocyclic compounds, including those with similar structures to this compound, exhibited auxin-like effects at low concentrations (10^-9 M). This led to improved seed germination and seedling growth, indicating potential agricultural applications .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it may modulate signaling pathways associated with cell proliferation and stress response in both plant and mammalian systems. This dual functionality highlights its versatility as a bioactive agent .

Q & A

Basic: What synthetic methodologies are recommended for 3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach is to react substituted pyrazole precursors with acrylate derivatives under controlled conditions. For example, heating at 433–438 K in polar aprotic solvents (e.g., ethanol or DMF) for 2.5 hours facilitates cyclization, followed by recrystallization from methanol or ethanol/acetone (1:1) to isolate the product . Yield optimization requires:

  • Catalyst screening : Acidic or basic catalysts (e.g., pyridine) can accelerate intermediate formation .
  • Solvent selection : Polar solvents enhance solubility of intermediates, while mixed solvents improve crystal purity .
  • Temperature control : Prolonged heating (≥2.5 hours) ensures complete dehydration but risks side reactions; monitoring via TLC is advised .

Basic: Which spectroscopic techniques are essential for structural confirmation, and how should data be interpreted?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and pyrimidine protons (δ 8.5–9.5 ppm). Coupling constants (J) help confirm substituent positions .
    • ¹³C NMR : Carboxylic acid carbons appear at δ ~170 ppm, while pyrazolo-pyrimidine carbons range from δ 140–160 ppm .
  • IR Spectroscopy : Confirm the acrylic acid moiety via C=O stretching (~1700 cm⁻¹) and O–H broad peaks (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ or COOH groups) .
    Cross-referencing multiple techniques minimizes misassignment .

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions:

  • Key parameters :
    • Dihedral angles : Measure substituent planarity (e.g., 50.76° between aromatic rings in ) .
    • Intermolecular forces : Cl⋯Cl interactions (3.475 Å) and van der Waals contacts stabilize crystal packing .
  • Refinement challenges :
    • Hydrogen placement : Use riding models with Uiso(H) = 1.2Ueq(C) for non-acidic protons .
    • Friedel pairs : Merge data to mitigate low heavy-atom contrast .
      Crystallization in mixed solvents (e.g., ethanol/acetone) improves diffraction quality .

Advanced: What strategies guide structure-activity relationship (SAR) studies for enzyme/receptor targeting?

Answer:

  • Substituent modification :
    • Trifluoromethyl (CF₃) : Enhances metabolic stability and hydrophobic interactions with targets like EGFR or TSPO .
    • Acrylic acid moiety : Acts as a hydrogen bond donor/acceptor; esterification or amidation alters bioavailability .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ against kinases (e.g., KDR) using fluorescence polarization .
    • Molecular docking : Simulate binding modes (e.g., trifluoromethyl interactions with Lys692 in EGFR) .
  • In vivo testing : Replace carboxylic acid groups with bioisosteres (e.g., tetrazoles) to improve oral activity .

Advanced: How do crystallization conditions affect purity and polymorph formation?

Answer:

  • Solvent polarity :
    • High polarity (e.g., DMF) increases solubility but may trap impurities. Methanol/ethanol mixtures favor slow nucleation for pure crystals .
  • Temperature gradients :
    • Slow cooling (0.5°C/min) from reflux prevents amorphous precipitation .
  • Polymorph control :
    • Additives (e.g., acetone) can template specific crystal forms. Monitor via PXRD to identify undesired phases .

Advanced: How to reconcile contradictory biological activity data across studies?

Answer:

  • Methodological audit :
    • Verify compound purity (≥95% via HPLC) and confirm stereochemistry (CD or ORD spectroscopy) .
    • Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Mechanistic studies :
    • Use isothermal titration calorimetry (ITC) to compare binding affinities under identical conditions .
    • Probe off-target effects via kinome-wide profiling .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction :
    • LogP : Use Schrödinger’s QikProp to estimate lipid solubility (CF₃ groups increase LogP by ~1 unit) .
    • Metabolic sites : Identify labile positions (e.g., acrylic acid) via MetaSite .
  • Molecular dynamics (MD) :
    • Simulate blood-brain barrier penetration; trifluoromethyl derivatives often show limited CNS uptake due to high polarity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential release of trifluoromethyl vapors .
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .

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